![molecular formula C17H18N6O2 B2598051 N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415530-63-9](/img/structure/B2598051.png)
N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
The compound contains several functional groups including a morpholine ring, a pyridine ring, and an imidazo[1,2-b]pyridazine ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound’s structure is likely to feature planar aromatic rings (pyridine and imidazo[1,2-b]pyridazine), which could participate in π-π stacking interactions. The morpholine ring could introduce conformational flexibility into the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-rich nitrogen atoms in the morpholine, pyridine, and imidazo[1,2-b]pyridazine rings. These could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the morpholine ring could increase solubility in polar solvents, while the aromatic rings could enhance stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-17(14-3-4-15-18-6-7-23(15)21-14)20-12-13-2-1-5-19-16(13)22-8-10-25-11-9-22/h1-7H,8-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFNRIIMUSOECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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